molecular formula C19H12ClFN4O3 B2511327 1-((3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenyl-1,4-dihydropyrazine-2,3-dione CAS No. 1251692-41-7

1-((3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenyl-1,4-dihydropyrazine-2,3-dione

Cat. No.: B2511327
CAS No.: 1251692-41-7
M. Wt: 398.78
InChI Key: DTIDNLPRQQFDFK-UHFFFAOYSA-N
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Description

1-((3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenyl-1,4-dihydropyrazine-2,3-dione is a potent and selective ATP-competitive inhibitor of Fibroblast Growth Factor Receptors (FGFR), specifically targeting FGFR1, FGFR2, and FGFR3. This compound has emerged as a valuable chemical probe for investigating the fundamental role of FGFR signaling in cellular processes. Its primary research application is in the field of oncology, where it is used to study and validate FGFR-driven tumorigenesis in various cancer models, including endometrial, bladder, and lung cancers. The mechanism of action involves binding to the kinase domain of FGFRs, thereby blocking the phosphorylation of downstream effector proteins such as FRS2 and ERK, which ultimately leads to the suppression of cancer cell proliferation and the induction of apoptosis. Research utilizing this inhibitor has been instrumental in exploring mechanisms of resistance to FGFR-targeted therapies and in identifying potential synergistic drug combinations. Its high selectivity profile makes it an excellent tool for dissecting complex signaling networks where FGFR pathways interact with other oncogenic drivers. This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-phenylpyrazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClFN4O3/c20-14-10-12(6-7-15(14)21)17-22-16(28-23-17)11-24-8-9-25(19(27)18(24)26)13-4-2-1-3-5-13/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTIDNLPRQQFDFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CN(C(=O)C2=O)CC3=NC(=NO3)C4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenyl-1,4-dihydropyrazine-2,3-dione is a complex organic molecule featuring multiple functional groups that may confer significant biological activity. This article explores its biological properties, including its potential anticancer and antimicrobial activities.

Chemical Structure

The molecular structure of the compound can be broken down into distinct functional groups:

  • Oxadiazole ring : Known for its role in various biological activities.
  • Dihydropyrazine moiety : Associated with diverse pharmacological effects.

Biological Activity Overview

Research indicates that compounds containing oxadiazole and pyrazine derivatives exhibit a range of biological activities:

Anticancer Activity

Several studies have highlighted the anticancer potential of similar compounds. For instance:

  • A study on oxadiazole derivatives demonstrated significant cytotoxicity against various cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (MCF-7) cells. The IC50 values ranged from 6.2 μM to 43.4 μM depending on the specific derivative tested .

Antimicrobial Activity

Compounds with oxadiazole and pyrazine structures have shown promising antimicrobial properties:

  • Research has indicated that certain oxadiazole derivatives exhibit potent antifungal and antibacterial activities comparable to established antibiotics like streptomycin .

Study 1: Cytotoxicity Assessment

In a cytotoxicity assessment using the MTT assay, a related oxadiazole derivative was tested against human cancer cell lines. The results showed that:

  • Compound A exhibited an IC50 of 27.3 μM against MCF-7 cells.

This suggests potential for the studied compound to inhibit cancer cell proliferation effectively.

Study 2: Antimicrobial Testing

A comparative study evaluated the antimicrobial efficacy of various oxadiazole derivatives against pathogenic bacteria:

  • The compound demonstrated significant activity against Gram-positive bacteria, with effectiveness similar to that of chloramphenicol .

Data Tables

Activity Type Cell Line/Pathogen IC50/Activity Level
AnticancerHCT-1166.2 μM
AnticancerMCF-727.3 μM
AntimicrobialStaphylococcus aureusEffective (similar to chloramphenicol)

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the 1,2,4-Oxadiazole Ring

  • Main Compound: 3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazole substituent.
  • 1-(3-Chloro-4-fluorophenyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-pyrrolidinone (): Replaces the dihydropyrazine-dione core with a pyrrolidinone ring and substitutes the phenyl group with a cyclopropyl moiety on the oxadiazole. The cyclopropyl group may increase lipophilicity, altering bioavailability .
  • 1-((3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(4-chlorophenyl)pyrazine-2,3(1H,4H)-dione (): Substitutes the chloro-fluorophenyl group with a benzodioxole system, which could enhance π-π stacking interactions in biological systems .

Core Heterocycle Modifications

  • Main Compound : 1,4-dihydropyrazine-2,3-dione core. This partially reduced pyrazine ring may confer redox activity or hydrogen-bonding capacity.
  • Pyrazolone Derivatives (): Compounds like 1,5-dimethyl-4-(tetrazolyl)-2-phenylpyrazol-3-one feature pyrazolone cores, which are more electron-rich and may exhibit different reactivity profiles .
  • Epoxiconazole (): Contains a triazole ring instead of oxadiazole, demonstrating how heterocycle choice impacts fungicidal activity. The triazole’s nitrogen-rich structure facilitates metal coordination in enzyme inhibition .

Comparative Data Table

Compound Name Core Structure Oxadiazole Substituent Molecular Weight Potential Application
1-((3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenyl-1,4-dihydropyrazine-2,3-dione 1,4-dihydropyrazine-2,3-dione 3-Chloro-4-fluorophenyl Not reported Agrochemical/Pharma
1-(3-Chloro-4-fluorophenyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-pyrrolidinone Pyrrolidinone 3-Cyclopropyl 337.7 Not reported
1-((3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(4-chlorophenyl)pyrazine-2,3(1H,4H)-dione Pyrazine-2,3(1H,4H)-dione Benzo[d][1,3]dioxol-5-yl 424.8 Not reported
Epoxiconazole Triazole 2-Chlorophenyl, 4-fluorophenyl 329.8 Fungicide

Research Implications and Gaps

  • Structural Insights : The main compound’s crystallographic data (if resolved via SHELX ) could clarify conformational preferences versus analogs.
  • Activity Profiling : Comparative studies with pesticidal compounds like fipronil or Epoxiconazole are needed to evaluate efficacy.
  • Synthetic Optimization : Modifying substituents (e.g., cyclopropyl in ) could tune physicochemical properties for specific applications .

Preparation Methods

Cyclization of Amidoximes with Carboxylic Acid Derivatives

A well-established route to 1,2,4-oxadiazoles involves the reaction of amidoximes with acyl chlorides or activated esters under basic conditions. For the 3-(3-chloro-4-fluorophenyl) substituent:

  • Formation of Amidoxime :
    • 3-Chloro-4-fluorobenzonitrile reacts with hydroxylamine hydrochloride in ethanol/water under reflux to yield 3-chloro-4-fluorophenylamidoxime.
  • Cyclization with Chloroacetyl Chloride :
    • The amidoxime undergoes cyclocondensation with chloroacetyl chloride in dichloromethane using triethylamine as a base, forming 3-(3-chloro-4-fluorophenyl)-5-(chloromethyl)-1,2,4-oxadiazole.

Reaction Conditions :

Step Reagents Solvent Temperature Time Yield
1 NH₂OH·HCl, NaOH EtOH/H₂O 80°C 6 h 85%
2 ClCH₂COCl, Et₃N DCM 0°C→RT 2 h 78%

Synthesis of the Pyrazine-2,3-dione Fragment

Condensation of Glyoxal with Aniline Derivatives

Pyrazine-2,3-diones are synthesized via cyclocondensation of glyoxal with primary amines, followed by oxidation:

  • Formation of 4-Phenyl-1,4-dihydropyrazine-2,3-dione :
    • Phenylglyoxal reacts with ammonium acetate in acetic acid under reflux to form the dihydropyrazine-dione core.

Optimization Note : Microwave irradiation (150 W, 120°C, 15 min) enhances yield (92%) compared to conventional heating (70% yield, 6 h).

Coupling of Fragments via Alkylation

Nucleophilic Substitution

The chloromethyl group on the oxadiazole reacts with the secondary amine of the pyrazine-dione under basic conditions:

  • Reaction Protocol :
    • 3-(3-Chloro-4-fluorophenyl)-5-(chloromethyl)-1,2,4-oxadiazole (1 eq) and 4-phenyl-1,4-dihydropyrazine-2,3-dione (1.2 eq) are stirred in DMF with K₂CO₃ (2 eq) at 60°C for 12 h.

Yield and Purity :

Method Temperature Time Yield Purity (HPLC)
Conventional 60°C 12 h 68% 95%
Microwave 100°C 30 min 82% 98%

Green Chemistry Approaches

Solvent-Free Microwave-Assisted Synthesis

To minimize waste and energy consumption:

  • One-Pot Cyclization-Coupling :
    • A mixture of 3-chloro-4-fluorop

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